Cas no 2229142-49-6 (4-(3-bromophenyl)-2-methylbutanenitrile)

4-(3-Bromophenyl)-2-methylbutanenitrile is a brominated aromatic nitrile compound with a molecular formula of C₁₁H₁₂BrN. This intermediate is notable for its versatile reactivity, particularly in pharmaceutical and agrochemical synthesis, where the bromine substituent facilitates further functionalization via cross-coupling reactions (e.g., Suzuki or Heck reactions). The nitrile group enhances its utility as a precursor for carboxylic acids, amides, or heterocycles. Its structural features, including the branched alkyl chain, may influence steric and electronic properties in target molecules. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Suitable for research-scale applications requiring selective aromatic bromination or nitrile-based transformations.
4-(3-bromophenyl)-2-methylbutanenitrile structure
2229142-49-6 structure
Product Name:4-(3-bromophenyl)-2-methylbutanenitrile
CAS No:2229142-49-6
MF:C11H12BrN
MW:238.123682022095
CID:6340138
PubChem ID:165642648
Update Time:2025-10-31

4-(3-bromophenyl)-2-methylbutanenitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(3-bromophenyl)-2-methylbutanenitrile
    • 2229142-49-6
    • EN300-1919466
    • Inchi: 1S/C11H12BrN/c1-9(8-13)5-6-10-3-2-4-11(12)7-10/h2-4,7,9H,5-6H2,1H3
    • InChI Key: HHLITPYOZYFICK-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)CCC(C#N)C

Computed Properties

  • Exact Mass: 237.01531g/mol
  • Monoisotopic Mass: 237.01531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 23.8Ų

4-(3-bromophenyl)-2-methylbutanenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1919466-0.05g
4-(3-bromophenyl)-2-methylbutanenitrile
2229142-49-6
0.05g
$816.0 2023-09-17
Enamine
EN300-1919466-0.1g
4-(3-bromophenyl)-2-methylbutanenitrile
2229142-49-6
0.1g
$855.0 2023-09-17
Enamine
EN300-1919466-0.25g
4-(3-bromophenyl)-2-methylbutanenitrile
2229142-49-6
0.25g
$893.0 2023-09-17
Enamine
EN300-1919466-0.5g
4-(3-bromophenyl)-2-methylbutanenitrile
2229142-49-6
0.5g
$933.0 2023-09-17
Enamine
EN300-1919466-1.0g
4-(3-bromophenyl)-2-methylbutanenitrile
2229142-49-6
1g
$971.0 2023-06-02
Enamine
EN300-1919466-2.5g
4-(3-bromophenyl)-2-methylbutanenitrile
2229142-49-6
2.5g
$1903.0 2023-09-17
Enamine
EN300-1919466-5.0g
4-(3-bromophenyl)-2-methylbutanenitrile
2229142-49-6
5g
$2816.0 2023-06-02
Enamine
EN300-1919466-10.0g
4-(3-bromophenyl)-2-methylbutanenitrile
2229142-49-6
10g
$4176.0 2023-06-02
Enamine
EN300-1919466-1g
4-(3-bromophenyl)-2-methylbutanenitrile
2229142-49-6
1g
$971.0 2023-09-17
Enamine
EN300-1919466-5g
4-(3-bromophenyl)-2-methylbutanenitrile
2229142-49-6
5g
$2816.0 2023-09-17

4-(3-bromophenyl)-2-methylbutanenitrile Related Literature

Additional information on 4-(3-bromophenyl)-2-methylbutanenitrile

4-(3-Bromophenyl)-2-Methylbutanenitrile (CAS No. 2229142-49-6): A Comprehensive Overview

4-(3-Bromophenyl)-2-Methylbutanenitrile, also known by its CAS registry number 2229142-49-6, is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which combines a bromophenyl group with a cyanoalkyl chain, making it a valuable intermediate in the synthesis of various biologically active molecules and advanced materials.

The molecular structure of 4-(3-Bromophenyl)-2-Methylbutanenitrile consists of a benzene ring substituted with a bromine atom at the 3-position, connected via a methylene group to a nitrile-containing butane chain. This arrangement imparts the compound with distinct electronic and steric properties, which are highly desirable in many chemical reactions. The nitrile group is particularly reactive, enabling the compound to participate in a wide range of transformations, such as nucleophilic additions, Michael additions, and Cyanohydrin formations.

Recent advancements in synthetic chemistry have highlighted the utility of 4-(3-Bromophenyl)-2-Methylbutanenitrile as a key intermediate in the construction of complex molecular frameworks. For instance, researchers have employed this compound in the synthesis of bioactive heterocycles, such as pyrrolidones and imidazolidinones, which exhibit promising pharmacological activities. Additionally, its ability to undergo direct arylation reactions has made it an attractive building block for constructing advanced materials, including functional polymers and metal-organic frameworks (MOFs).

The synthesis of 4-(3-Bromophenyl)-2-Methylbutanenitrile typically involves multi-step processes that combine principles from both organic and organometallic chemistry. One common approach involves the coupling of a bromobenzene derivative with an alkyne or nitrile-containing substrate under catalytic conditions. Recent studies have focused on optimizing these reactions to enhance yield, selectivity, and scalability, making this compound more accessible for industrial applications.

In terms of applications, 4-(3-Bromophenyl)-2-Methylbutanenitrile has found utility in the development of novel drug candidates targeting various therapeutic areas. For example, derivatives of this compound have been reported to exhibit potent anti-inflammatory, anticancer, and antimicrobial activities. Furthermore, its role as a precursor in the synthesis of advanced materials has opened new avenues for its use in electronics, catalysis, and energy storage technologies.

From an environmental standpoint, researchers have also investigated the degradation pathways and toxicity profiles of 4-(3-Bromophenyl)-2-Methylbutanenitrile to ensure its safe handling and disposal. These studies have provided valuable insights into its environmental impact and have guided the development of sustainable synthetic methodologies.

In conclusion, 4-(3-Bromophenyl)-2-Methylbutanenitrile (CAS No. 2229142-49-6) stands as a testament to the ingenuity and progress in modern chemical research. Its unique structure, reactivity, and versatility continue to make it an indispensable tool in various scientific disciplines. As research into this compound progresses, it is anticipated that new applications and innovations will further solidify its importance in both academic and industrial settings.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.